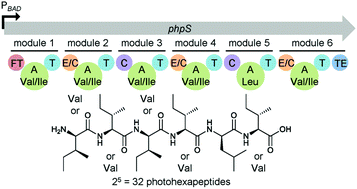Production of a photohexapeptide library from entomopathogenic Photorhabdus asymbiotica PB68.1†
Organic & Biomolecular Chemistry Pub Date: 2019-08-01 DOI: 10.1039/C9OB01489F
Abstract
A new natural product compound library, photohexapeptide library, was identified from entomopathogenic Photorhabdus asymbiotica PB68.1 after the NRPS-encoding gene phpS was activated via promoter exchange. Peptide structures, including the absolute configurations of amino acids, were determined by using a combination of bioinformatics analysis and isotopic labelling experiments followed by detailed HPLC-MS analysis. Additionally, their structures were confirmed by chemical synthesis and NMR after preparative isolation. The chemical diversity of the photohexapeptides results from promiscuous adenylation domain specificity being an excellent example of how to create libraries in nature.

Recommended Literature
- [1] Benzothiadiazole-oligothiophene flanked dicyanomethylenated quinacridone for non-fullerene acceptors in polymer solar cells†
- [2] Atomic oxygen effects on silvered polyimide films and their surface modification by poly(siloxane amic acid) ammonium salts
- [3] Characterization of CuSbSe2 crystallites synthesized using a hot injection method
- [4] Buried treasure: biosynthesis, structures and applications of cyclic peptides hidden in seed storage albumins
- [5] Bright fluorescence through activation of a low absorption fluorophore: the case of a unique naphthalimide–tetrazine dyad†
- [6] Characterisation of gold catalysts
- [7] ATP induced alteration in the peroxidase-like properties of hollow Prussian blue nanocubes: a platform for alkaline phosphatase detection†
- [8] BPTI folding revisited: switching a disulfide into methylene thioacetal reveals a previously hidden path†
- [9] Characterisation of pillared clays by contrast-matching small-angle neutron scattering
- [10] Carbon emissions from a temperate coastal peatland wildfire: contributions from natural plant communities and organic soils

Journal Name:Organic & Biomolecular Chemistry
research_products
-
CAS no.: 16574-43-9









